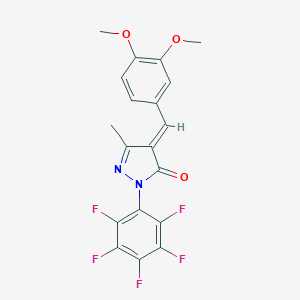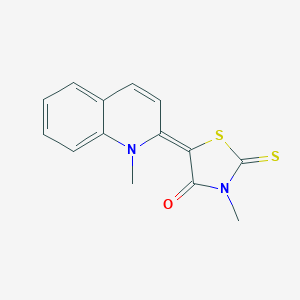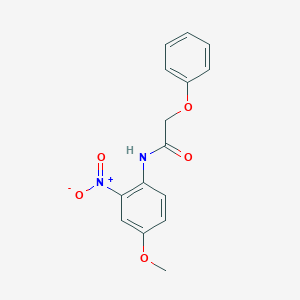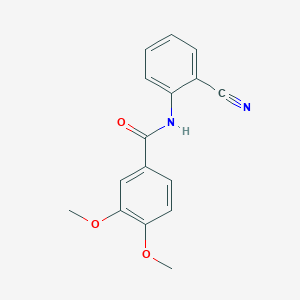
3-{3-amino-4-nitroanilino}-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{3-amino-4-nitroanilino}-1-propanol is an organic compound with the molecular formula C9H13N3O3 It is a derivative of propanolamine, featuring both amino and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-amino-4-nitroanilino}-1-propanol typically involves the reaction of 3-nitroaniline with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-nitroaniline attacks the carbon atom of 3-chloropropanol, displacing the chlorine atom. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-{3-amino-4-nitroanilino}-1-propanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of esters or ethers depending on the reagents used.
科学研究应用
3-{3-amino-4-nitroanilino}-1-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-{3-amino-4-nitroanilino}-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s amino and nitro groups can participate in various biochemical reactions, potentially affecting enzyme activity, protein function, and cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Aminopropan-1-ol: A simpler analog without the nitro group, used in the synthesis of pharmaceuticals and other organic compounds.
4-Nitroaniline: Contains a nitro group but lacks the propanolamine moiety, used as an intermediate in dye synthesis.
3-(4-Nitrophenyl)propan-1-ol: Similar structure but without the amino group, used in organic synthesis.
Uniqueness
3-{3-amino-4-nitroanilino}-1-propanol is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a wide range of chemical modifications and applications in various fields.
属性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22g/mol |
IUPAC 名称 |
3-(3-amino-4-nitroanilino)propan-1-ol |
InChI |
InChI=1S/C9H13N3O3/c10-8-6-7(11-4-1-5-13)2-3-9(8)12(14)15/h2-3,6,11,13H,1,4-5,10H2 |
InChI 键 |
IHRGQNOJNOIMOB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NCCCO)N)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=C(C=C1NCCCO)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-[3-METHYL-1-(1-METHYL-1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE](/img/structure/B411896.png)
![Bis[4-(dimethylamino)phenyl]methanone {2,4-bisnitrophenyl}hydrazone](/img/structure/B411897.png)

![N-ethyl-N-[4-(4-{ethyl[(2,4,6-triisopropylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4,6-triisopropylbenzenesulfonamide](/img/structure/B411902.png)
![1-Adamantyl 10-{[(1-adamantyloxy)carbonyl]amino}decylcarbamate](/img/structure/B411903.png)
![2-amino-N'-{2-[(2-aminobenzoyl)hydrazono]-1,2-diphenylethylidene}benzohydrazide](/img/structure/B411906.png)
![(5E)-2-anilino-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B411907.png)


![(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B411911.png)
![N-[3-(acetylamino)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B411913.png)

![2-acetamido-N-[4-[[4-[(2-acetamidobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B411915.png)

